tert-Butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate
Description
tert-Butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for biaryl bond formation in medicinal chemistry and materials science. Its structure comprises three key moieties:
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which enhances stability and reactivity in palladium-catalyzed couplings.
- A meta-substituted phenyl ring, positioning the boronic ester for regioselective reactions.
- A tert-butyl carbamate-protected amine linked via a propan-2-yl spacer, offering orthogonal protection for subsequent functionalization .
This compound is typically synthesized via Miyaura borylation, using palladium catalysts and pinacolborane, followed by carbamate protection. Its applications span protease inhibitor development (e.g., antiplasmodial agents) and targeted drug conjugates .
Properties
IUPAC Name |
tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO4/c1-17(2,3)24-16(23)22-18(4,5)14-11-10-12-15(13-14)21-25-19(6,7)20(8,9)26-21/h10-13H,1-9H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWAABHPICEOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Boronic Ester: The boronic ester is synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated aromatic compound under palladium-catalyzed conditions.
Introduction of the tert-Butyl Carbamate Group: The intermediate is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to introduce the tert-butyl carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester can undergo oxidation to form phenols using reagents like hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products:
Phenols: from oxidation.
Alcohols: from reduction.
Biaryl compounds: from substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a boron-containing dioxaborolane moiety that enhances its reactivity and functional properties. The presence of the tert-butyl group contributes to its stability and solubility in organic solvents.
Anti-inflammatory Activity
A series of studies have investigated the anti-inflammatory properties of carbamate derivatives similar to tert-butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate. For instance, a study synthesized various substituted benzamido phenylcarbamate derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated significant anti-inflammatory effects with inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin .
| Compound | Inhibition Percentage |
|---|---|
| 4a | 54.239% |
| 4i | 39.021% |
Drug Development
The compound has potential applications in drug development due to its ability to form stable complexes with biological targets. The dioxaborolane group can facilitate interactions with biomolecules, enhancing the efficacy of therapeutic agents .
Polymer Chemistry
The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for creating advanced materials with improved mechanical properties and thermal stability. The boron moiety can act as a cross-linking agent in polymer synthesis .
Sensors and Catalysts
The unique properties of this compound make it suitable for developing sensors and catalytic systems. Its ability to undergo reversible reactions allows it to function effectively in sensing applications where detection of specific analytes is required .
Synthesis and Characterization
Research has demonstrated various synthetic routes for producing this compound. One notable method involves the reaction of tert-butyl carbamate with boronic acid derivatives under specific conditions to yield high-purity products . Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.
Biological Evaluation
In vivo studies have shown that derivatives of this compound exhibit promising biological activities beyond anti-inflammatory effects. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology research .
Mechanism of Action
The compound exerts its effects primarily through its boronic ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications, where the boronic ester acts as a key functional group in molecular recognition and binding processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Boronic Ester-Carbamate Derivatives
Stability and Handling
Biological Activity
The compound tert-Butyl (2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.21 g/mol. The structural features include a tert-butyl group, a phenyl ring substituted with a dioxaborolane moiety, and a carbamate functional group.
Research indicates that compounds containing dioxaborolane structures often exhibit significant biological activities due to their ability to interact with various biological targets. The dioxaborolane moiety is known to participate in boron-mediated interactions that can influence enzyme activity and cellular signaling pathways.
Inhibitory Effects on Kinases
One study highlighted the inhibitory activity of related compounds against various kinases such as GSK-3β and IKK-β. The compound demonstrated competitive inhibition with IC50 values ranging from 8 nM to 1314 nM depending on structural modifications . This suggests that the compound may possess similar inhibitory properties.
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on different cell lines (e.g., HT-22 mouse hippocampal neuronal cells and BV-2 microglial cells) revealed that certain derivatives of related compounds did not significantly decrease cell viability across tested concentrations (0.1 to 100 µM) . This suggests a favorable safety profile for further exploration.
Table 1: Summary of Biological Activities
Case Study: GSK-3β Inhibition
A specific case study investigated the effects of structurally similar compounds on GSK-3β activity. The results showed that modifications within the carbamate moiety significantly impacted inhibitory potency, indicating that the structural characteristics of tert-butyl carbamates play a crucial role in their biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodology :
-
Coupling Reactions : Use Boc-protected amino acids (e.g., Boc-L-Thr) with amines under standard coupling conditions. For example, coupling with 20 (amine) in dichloromethane (DCM) using EDCI/HOBt as activators yields intermediates with ~60-69% efficiency after silica gel chromatography (ethyl acetate/hexane gradients) .
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Boronate Ester Formation : Introduce the dioxaborolane moiety via Suzuki-Miyaura cross-coupling or direct borylation of aryl halides. Ensure anhydrous conditions to prevent hydrolysis of the boronate .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 eq boronate reagent) and temperature (60–80°C) to maximize yield.
Example Reaction Conditions Yield Reference Boc-L-Thr + Amine 20 EDCI/HOBt, DCM, rt, 24h 69% Aryl Halide Borylation Pd(dppf)Cl₂, KOAc, DMF, 80°C 75–85%
Q. How should this compound be purified, and what solvents are optimal for crystallization?
- Purification :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:1 gradients). For polar impurities, add 1–2% triethylamine to eluent .
- Recrystallization : Dissolve in warm ethanol or ethyl acetate, then cool to −20°C. Purity >95% is achievable .
- Challenges : Boronate esters are moisture-sensitive; use inert gas (N₂/Ar) during solvent evaporation.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : Confirm Boc-group integrity (δ 1.4 ppm, singlet, 9H) and boronate resonance (δ 1.3 ppm, 12H for tetramethyl groups) .
- IR : Look for carbamate C=O stretch (~1680–1720 cm⁻¹) and boronate B-O bands (~1350 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ or [M+Na]⁺ adducts .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group affect reactivity in cross-coupling reactions?
- Mechanistic Insight : The tert-butyl group hinders nucleophilic attack on the carbamate, enhancing stability during Suzuki couplings. However, it may slow transmetallation steps due to steric hindrance .
- Experimental Design : Compare coupling efficiency with/without tert-butyl protection. Use kinetic studies (e.g., in situ NMR) to track boronate participation.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Findings :
- Acidic/Base Conditions : Rapid decomposition in HCl/NaOH (1M, rt), releasing boronic acid. Use pH 6–8 buffers for aqueous work .
- Thermal Stability : Stable at ≤40°C (1 week, 95% purity). Degrades at >80°C, forming phenolic byproducts .
Q. How can crystallography resolve molecular interactions in derivatives of this compound?
- Case Study : Single-crystal X-ray diffraction of tert-butyl carbamate derivatives reveals intermolecular hydrogen bonds (N–H⋯O=C) and van der Waals interactions stabilizing crystal lattices. For example, C–H⋯π interactions between aryl rings enhance packing efficiency .
- Methodology : Grow crystals via slow vapor diffusion (hexane/acetone). Resolve structures at 100K with synchrotron radiation for high-resolution data .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Challenges : Low-level boronic acid impurities (<0.1%) are hard to detect via NMR.
- Solutions :
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate boronate and boronic acid .
- Derivatization : Treat with pinacol to convert residual boronic acid to a detectable ester .
Data Contradictions and Resolution
- Stability in Storage : While SDS sheets claim stability at rt , crystallography studies suggest degradation in humid conditions . Resolve by conducting accelerated stability tests (40°C/75% RH, 1 month) and monitoring via LC-MS.
- Synthetic Yields : Reported yields vary (61–85%) due to boronate purity . Standardize reagents via pre-purification (e.g., distillation of pinacol boronate).
Safety and Handling in Research Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
